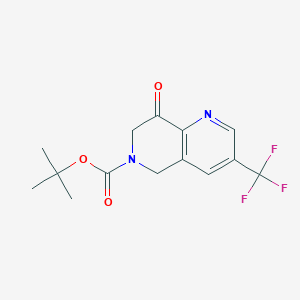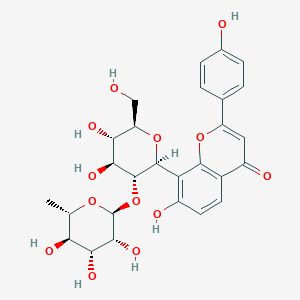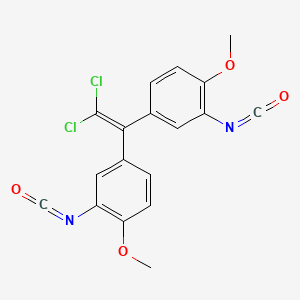![molecular formula C27H21N3 B14170817 9-Methyl-3,6-bis[2-(pyridin-4-YL)ethenyl]-9H-carbazole CAS No. 921610-93-7](/img/structure/B14170817.png)
9-Methyl-3,6-bis[2-(pyridin-4-YL)ethenyl]-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-3,6-bis[2-(pyridin-4-yl)ethenyl]-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique structural properties and have been extensively studied for their applications in various fields such as optoelectronics, pharmaceuticals, and materials science. This compound, in particular, features a carbazole core substituted with methyl and pyridinyl-ethenyl groups, which contribute to its distinctive chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-3,6-bis[2-(pyridin-4-yl)ethenyl]-9H-carbazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of Methyl Group: The methyl group is introduced via alkylation reactions using methyl halides in the presence of a base.
Attachment of Pyridinyl-Ethenyl Groups: The pyridinyl-ethenyl groups are attached through a Heck reaction, where the carbazole core is reacted with pyridinyl-vinyl halides in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
9-Methyl-3,6-bis[2-(pyridin-4-yl)ethenyl]-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the carbazole core or pyridinyl-ethenyl groups are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated carbazole derivatives.
Applications De Recherche Scientifique
9-Methyl-3,6-bis[2-(pyridin-4-yl)ethenyl]-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties.
Mécanisme D'action
The mechanism of action of 9-Methyl-3,6-bis[2-(pyridin-4-yl)ethenyl]-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may interact with DNA or proteins, leading to changes in cellular processes such as gene expression, signal transduction, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis[2-(pyridin-4-yl)ethenyl]benzene: A viologen analog with similar structural features but different electronic properties.
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridine: A chelating ligand with similar pyridinyl groups but different core structure.
Uniqueness
9-Methyl-3,6-bis[2-(pyridin-4-yl)ethenyl]-9H-carbazole is unique due to its specific substitution pattern on the carbazole core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior.
Propriétés
Numéro CAS |
921610-93-7 |
|---|---|
Formule moléculaire |
C27H21N3 |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
9-methyl-3,6-bis(2-pyridin-4-ylethenyl)carbazole |
InChI |
InChI=1S/C27H21N3/c1-30-26-8-6-22(4-2-20-10-14-28-15-11-20)18-24(26)25-19-23(7-9-27(25)30)5-3-21-12-16-29-17-13-21/h2-19H,1H3 |
Clé InChI |
PIFIPEPQSAVIPB-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)C=CC3=CC=NC=C3)C4=C1C=CC(=C4)C=CC5=CC=NC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


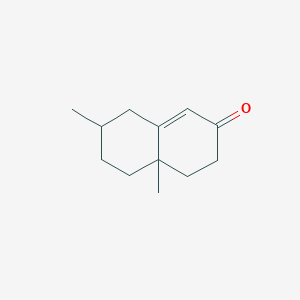
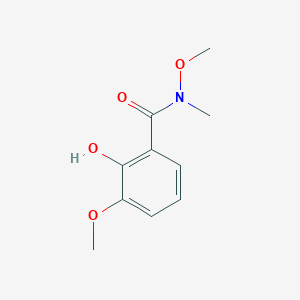
![8-Fluoro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14170743.png)
![Ethyl 7,7-dimethyl-2-(prop-2-enylcarbamothioylamino)-5,8-dihydropyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B14170751.png)
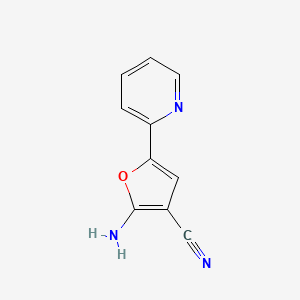
![(5Z)-5-[4-(diethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170759.png)
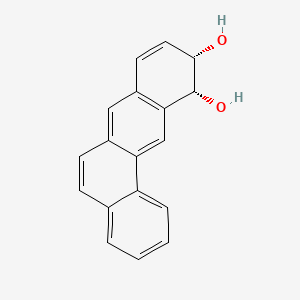
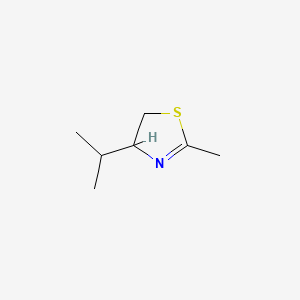
![5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14170782.png)
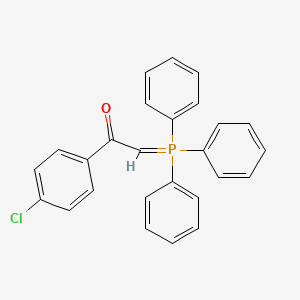
![Benzo[rst]pentaphene-5,8-diyl diacetate](/img/structure/B14170784.png)
